4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride
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Overview
Description
4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl2N2OS and a molecular weight of 223.08 g/mol . This compound is known for its applications in medicinal chemistry and organic synthesis. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Mechanism of Action
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on various factors such as its formulation, route of administration, and individual patient characteristics.
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride typically involves the chlorination of 2-(methylthio)pyrimidine-5-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The general reaction scheme is as follows: [ \text{C6H4N2OS} + \text{SOCl2} \rightarrow \text{C6H4Cl2N2OS} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: It is used in the synthesis of heterocyclic compounds, which are important in the development of new materials and drugs.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carbonyl chloride group.
Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has an ethyl ester group instead of a carbonyl chloride group.
Uniqueness: 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is unique due to its reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFCRGDGVPCDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55084-66-7 |
Source
|
Record name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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